molecular formula C21H17ClN4O3 B2769513 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one CAS No. 1105247-66-2

2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2769513
CAS No.: 1105247-66-2
M. Wt: 408.84
InChI Key: MSKZKVOZMCQGIT-UHFFFAOYSA-N
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Description

2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazinone core, an oxadiazole ring, and substituted phenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyridazinone core and the substitution of phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production methods aim to maximize efficiency while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce compounds with different functional groups. Substitution reactions can result in a wide range of substituted derivatives with varying properties.

Scientific Research Applications

2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
  • 2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-hydroxyphenyl)pyridazin-3(2H)-one

Uniqueness

Compared to similar compounds, 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-ethoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-2-28-17-8-6-14(7-9-17)18-10-11-20(27)26(24-18)13-19-23-21(25-29-19)15-4-3-5-16(22)12-15/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKZKVOZMCQGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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